REACTION_CXSMILES
|
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.BrBr.[NH2:22][C:23]1[N:32]=[C:31]([NH2:33])[C:30]2[C:25](=[N:26][CH:27]=[C:28]([CH2:34]O)[N:29]=2)[N:24]=1.[O-2].[Ba+2].[NH2:38][C:39]1[CH:47]=[CH:46][C:42]([C:43]([OH:45])=[O:44])=[CH:41][CH:40]=1>O.CO.C(Cl)Cl.CC(N(C)C)=O>[CH:41]1[C:42]([C:43]([OH:45])=[O:44])=[CH:46][CH:47]=[C:39]([NH:38][CH2:34][C:28]2[N:29]=[C:30]3[C:31]([NH2:33])=[N:32][C:23]([NH2:22])=[N:24][C:25]3=[N:26][CH:27]=2)[CH:40]=1 |f:3.4|
|
Name
|
|
Quantity
|
216 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0.66 L
|
Type
|
solvent
|
Smiles
|
CC(=O)N(C)C
|
Name
|
|
Quantity
|
132 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
53 g
|
Type
|
reactant
|
Smiles
|
NC1=NC2=NC=C(N=C2C(=N1)N)CO
|
Name
|
rust
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
53 g
|
Type
|
reactant
|
Smiles
|
[O-2].[Ba+2]
|
Name
|
|
Quantity
|
57 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C(=O)O)C=C1
|
Name
|
rust
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.5 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
2.5 L
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at ambient temperature overnight (ca. 17 h)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 2 L 3-necked round bottom flask, equipped with a dropping funnel
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature below 8° C
|
Type
|
CUSTOM
|
Details
|
rose to 35° C. due to exothermic effect
|
Type
|
CUSTOM
|
Details
|
forming a dark red slurry
|
Type
|
CUSTOM
|
Details
|
rose to 70° C. due to exothermic effect
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at 55±2° C. for 24±2 h
|
Duration
|
24 (± 2) h
|
Type
|
TEMPERATURE
|
Details
|
The resulting yellow-brown slurry was cooled to 20° C.
|
Type
|
CUSTOM
|
Details
|
The solids were isolated by filtration
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered again
|
Type
|
CUSTOM
|
Details
|
to isolate the solids
|
Type
|
CUSTOM
|
Details
|
isolated by filtration
|
Type
|
CUSTOM
|
Details
|
air-dried at ambient temperature
|
Reaction Time |
17 h |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=CC=C1C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 85 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 97.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |